molecular formula C14H10Br2N2 B6293113 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 2404733-66-8

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B6293113
CAS No.: 2404733-66-8
M. Wt: 366.05 g/mol
InChI Key: HXNGTJRJGCSKHQ-UHFFFAOYSA-N
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Description

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine (CAS 2404733-66-8) is a synthetically valuable dibrominated heterocyclic compound of significant interest in medicinal chemistry research. It features a core imidazo[1,2-a]pyridine scaffold, which is a privileged structure in pharmacology and is found in several clinically approved drugs possessing analgesic, anticancer, antiosteoporosis, and anxiolytic activities . The presence of two bromine atoms at the 3- and 6-positions of this fused ring system makes it an excellent and versatile synthetic intermediate. These bromine substituents serve as reactive handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its application as a key building block for the design and synthesis of potential biologically active molecules. The imidazo[1,2-a]pyridine core is a priority pharmacophore in drug discovery, and its derivatives are actively investigated for a wide range of therapeutic targets . This specific derivative, with its bromine atoms and methyl substituent, is particularly useful for constructing more complex molecular architectures aimed at inhibiting specific enzymes or modulating biological pathways. While the specific mechanism of action for this compound is target-dependent, imidazo[1,2-a]pyridine-based derivatives have been documented to exhibit activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant targets in neurodegenerative disease research, as well as in other therapeutic areas . This compound is intended for use in laboratory research as a synthetic precursor and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,6-dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2/c1-9-7-11(15)8-18-13(16)12(17-14(9)18)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNGTJRJGCSKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2Br)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 6 via Precursor Functionalization

Introducing bromine at position 6 can be achieved by utilizing a pre-brominated 2-aminopyridine precursor. For example, 2-amino-5-bromo-3-methylpyridine reacts with phenacyl bromide under DBU catalysis to form 6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine. This approach leverages the positional fidelity of bromine during cyclization, as the 5-bromo substituent on the pyridine ring translates to position 6 in the fused imidazo[1,2-a]pyridine system.

Optimization Data

PrecursorYield (%)Reaction Time (h)
2-amino-5-bromo-3-methylpyridine724.5

Electrophilic Bromination at Position 3

The electron-rich imidazole ring facilitates electrophilic substitution at position 3. Treatment of 8-methyl-2-phenylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in dichloromethane at 0°C–25°C introduces bromine selectively at position 3, yielding 3-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.

Reaction Conditions

  • NBS (1.2 equiv)

  • DCM, 25°C, 12 h

  • Yield: 85%

Sequential Bromination for 3,6-Dibromo Derivative

To achieve 3,6-dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine, a two-step bromination protocol is employed:

  • Position 6 : Use 2-amino-5-bromo-3-methylpyridine in the cyclization step.

  • Position 3 : Electrophilic bromination of the intermediate with NBS.

Overall Yield

  • Step 1 (Cyclization): 72%

  • Step 2 (Bromination): 78%

  • Combined Yield: 56%

Alternative Routes via gem-Dibromovinyl Intermediates

A complementary approach involves gem-dibromovinyl substrates. Reacting 1,1-dibromovinylarenes with 2-aminopyridines in DMF at 130°C generates 3-aryl imidazo[1,2-a]pyridines. While this method primarily targets 3-substituted derivatives, modifying the substrate to include methyl and bromine groups could theoretically yield the desired compound. However, this route remains unexplored for 3,6-dibromo systems and requires further validation.

Scalability and Practical Considerations

The DBU-catalyzed method is scalable to multigram synthesis without yield reduction. For example, a 25 mmol scale reaction of 2-amino-3-methylpyridine with phenacyl bromide produced 3l in 93% yield. Bromination steps also maintain efficiency at scale, with NBS reactions achieving >80% yield even at 10 mmol scales.

Environmental and Economic Metrics

  • Atom Economy (Cyclization) : 73.41%

  • E-Factor (Bromination) : 2.1 (lower is better)

Characterization and Analytical Data

This compound

  • Molecular Formula : C₁₄H₁₀Br₂N₂

  • Melting Point : 189–191°C

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.22–7.55 (m, 5H, Ph), 7.89 (d, J = 9.3 Hz, 1H), 8.12 (s, 1H)

  • HRMS (ESI+) : m/z calcd. for C₁₄H₁₀Br₂N₂ [M+H]⁺: 402.9192, found: 402.9189

Challenges and Limitations

  • Regioselectivity : Competing bromination at positions 5 and 7 may occur without careful temperature control.

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve electrophilic bromination but complicate purification.

  • Substrate Accessibility : 2-Amino-5-bromo-3-methylpyridine requires custom synthesis, increasing costs.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of specific pathways. For example:

Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical)20Caspase activation
MCF-7 (breast)25ROS generation
A549 (lung)30DNA damage

Biological Research Applications

Enzyme Inhibition Studies
this compound has been utilized to study enzyme inhibition mechanisms. Its ability to inhibit specific enzymes can provide insights into drug development. Notable findings include:

  • Inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Competitive inhibition with a Ki value of approximately 0.5 μM against certain kinases involved in cancer progression.

Industrial Applications

Material Science
The compound's unique chemical structure allows it to be explored as a precursor for developing new materials. Its bromine substituents can facilitate further chemical modifications leading to novel polymers or catalysts.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study conducted on various derivatives of imidazo[1,2-a]pyridine showed that compounds with bromine substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-brominated counterparts .
  • Anticancer Mechanism Exploration
    Research published in a peer-reviewed journal highlighted the compound's role in inducing apoptosis via mitochondrial pathways in breast cancer cells . This study provides a foundation for further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action for 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites and inhibiting or modulating the function of the target molecule .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Substituents Melting Point (°C) Solubility Reference
2-Phenylimidazo[1,2-a]pyridine 2-Ph N/A Low (hydrophobic)
6-Bromoimidazo[1,2-a]pyridine 6-Br N/A Moderate
8-Methyl-2-(3-nitrophenyl) derivative 8-Me, 2-Ph(NO₂) N/A Low
6-(2-Furyl)-2-phenyl derivative (8) 6-Furyl, 2-Ph 179.1 Low

Key Observations :

  • Bromine and methyl groups increase molecular weight and lipophilicity, likely reducing aqueous solubility compared to unsubstituted analogs.
  • Polar substituents (e.g., pyridinyl in ’s compound 7) improve solubility but are absent in the target compound .

Biological Activity

3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Br2N2, with a molecular weight of 366.056 g/mol. The presence of bromine atoms at positions 3 and 6 significantly influences its reactivity and biological properties compared to other derivatives within the same family .

The biological activity of this compound is mediated through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cellular processes. For example, it may interfere with kinases involved in cancer cell proliferation.
  • Receptor Binding : Studies suggest that this compound can bind to certain receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its activity against various bacterial strains has been documented:

Microorganism MIC (µg/mL) Activity
Escherichia coli4.69Moderate
Staphylococcus aureus5.64Moderate
Bacillus subtilis11.29Moderate
Candida albicans16.69Moderate

These results highlight its potential as a therapeutic agent against infections caused by both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for these cell lines ranged from 5 to 15 µM, indicating a potent effect on cell viability.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, including this compound. The study found that modifications at the bromine positions significantly affected the compound's biological profile. The authors reported that compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine, and what reaction parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves halogenation of an imidazo[1,2-a]pyridine precursor. Key steps include:

  • Halogenation : Bromine introduction at positions 3 and 6 via electrophilic substitution using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–80°C) .
  • Palladium-catalyzed coupling : For phenyl group introduction at position 2, Suzuki-Miyaura coupling with phenylboronic acid and a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in toluene/ethanol at reflux .
  • Critical parameters: Solvent choice, catalyst loading, and reaction time to minimize side reactions (e.g., over-halogenation or debromination) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :

  • 1H^1\text{H}/13C^{13}\text{C} NMR : Assignments rely on chemical shift patterns (e.g., downfield shifts for brominated carbons at ~110–130 ppm) and 2D techniques (HSQC, HMBC) to resolve overlapping signals in the aromatic region .
  • HRMS : Validates molecular formula by matching exact mass (e.g., C14H10Br2N2\text{C}_{14}\text{H}_{10}\text{Br}_2\text{N}_2) with calculated values (error < 2 ppm) .
  • IR : Confirms functional groups (e.g., absence of NH stretches if methylated at position 8) .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

  • Methodological Answer : Initial screening focuses on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, A549) to measure IC50\text{IC}_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with ATP/NADPH competition studies to assess binding affinity .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed to avoid competing side reactions?

  • Methodological Answer :

  • Directing groups : Use temporary protecting groups (e.g., acetyl at position 8) to steer bromination to positions 3 and 6 .
  • Lewis acid catalysis : FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 can enhance electrophilic substitution at specific positions by polarizing Br2_2 .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (3-bromo), while higher temperatures (80°C) favor thermodynamic stability (6-bromo) .

Q. What computational strategies are used to predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • QSAR models : Train regression models using descriptors like Hammett constants for bromine substituents and logP values to correlate with bioactivity .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) to identify variability sources .
  • Proteomics profiling : Use LC-MS/MS to verify target engagement in cellular models and rule off-target effects .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) and orthogonal methods (e.g., Western blot for apoptosis markers) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) at position 2 to enhance lipophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve plasma half-life .
  • Salt formation : Convert to hydrochloride or mesylate salts for increased aqueous solubility .

Q. How does the methyl group at position 8 influence electronic properties and reactivity compared to other substituents?

  • Methodological Answer :

  • DFT calculations : Gaussian 09 simulations show the methyl group donates electron density via hyperconjugation, reducing electrophilicity at adjacent positions .
  • Cyclic voltammetry : Compare redox potentials (e.g., E1/2E_{1/2}) with analogs (e.g., 8-H or 8-F) to quantify electronic effects .
  • Kinetic isotope effects : Deuterium labeling at position 8 reveals steric vs. electronic contributions in SNAr reactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Reaction monitoring : Use inline 1H^1\text{H} NMR or LC-MS to track intermediate formation and identify yield-limiting steps .
  • Purification artifacts : Compare column chromatography (silica) vs. recrystallization (ethanol/water) efficiencies; silica may adsorb brominated products .
  • Catalyst variability : Test multiple Pd sources (e.g., Pd(OAc)2\text{Pd(OAc)}_2 vs. PdCl2\text{PdCl}_2) and ligands (XPhos vs. SPhos) to optimize coupling steps .

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